2-Amino-5-(2-(trifluoromethoxy)phenyl)nicotinic acid
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Overview
Description
2-Amino-5-(2-(trifluoromethoxy)phenyl)nicotinic acid is a heterocyclic aromatic compound with the molecular formula C13H9F3N2O3. It is a derivative of nicotinic acid, featuring an amino group at the 2-position and a trifluoromethoxyphenyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-(trifluoromethoxy)phenyl)nicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(2-(trifluoromethoxy)phenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethoxy group can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include nitro derivatives, reduced trifluoromethoxy compounds, and substituted aromatic rings .
Scientific Research Applications
2-Amino-5-(2-(trifluoromethoxy)phenyl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 2-Amino-5-(2-(trifluoromethoxy)phenyl)nicotinic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-Amino-5-(trifluoromethoxy)benzoic acid
- 2-Amino-3-(4-trifluoromethoxy-phenyl)propionic acid
- 5-(Trifluoromethoxy)anthranilic acid
Comparison: Compared to these similar compounds, 2-Amino-5-(2-(trifluoromethoxy)phenyl)nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H9F3N2O3 |
---|---|
Molecular Weight |
298.22 g/mol |
IUPAC Name |
2-amino-5-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9F3N2O3/c14-13(15,16)21-10-4-2-1-3-8(10)7-5-9(12(19)20)11(17)18-6-7/h1-6H,(H2,17,18)(H,19,20) |
InChI Key |
BHAWSCHXFXSSNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
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